molecular formula C18H20N4O3S3 B4272948 METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4272948
M. Wt: 436.6 g/mol
InChI Key: NSZKIYCYMMRSSE-UHFFFAOYSA-N
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Description

Methyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a unique combination of thiophene and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

The synthesis of METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene and triazole rings. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiophene and triazole derivatives, such as:

Methyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of these rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S3/c1-5-22-15(13-8-27-11(3)10(13)2)20-21-18(22)28-9-14(23)19-16-12(6-7-26-16)17(24)25-4/h6-8H,5,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZKIYCYMMRSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C(=O)OC)C3=CSC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(2-{[5-(4,5-DIMETHYLTHIOPHEN-3-YL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

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